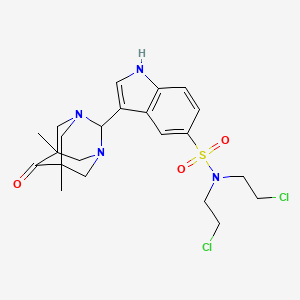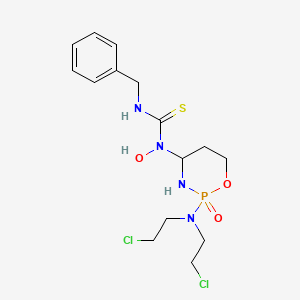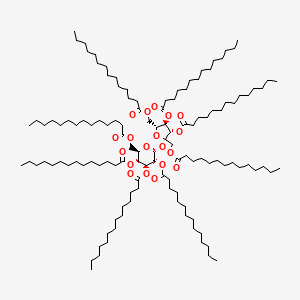
1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate is a complex carbohydrate derivative. It is characterized by the presence of multiple fatty acid chains attached to a sugar backbone.
Métodos De Preparación
The synthesis of 1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate typically involves the esterification of beta-D-fructofuranosyl-alpha-D-glucopyranoside with myristic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful attachment of the fatty acid chains . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the fatty acid chains, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of new derivatives with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and carbohydrate chemistry.
Biology: The compound’s unique structure makes it useful in studying cell membrane interactions and lipid metabolism.
Industry: It can be used in the development of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate involves its interaction with lipid membranes and proteins. The fatty acid chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It may also interact with specific proteins, influencing signaling pathways and cellular processes .
Comparación Con Compuestos Similares
Similar compounds include other fatty acid esters of carbohydrates, such as:
- 1,2,3,4-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside
- 1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-mannopyranoside
Compared to these compounds, 1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate has unique properties due to the specific arrangement of its fatty acid chains and sugar backbone. This uniqueness can result in different biological activities and applications .
Propiedades
Número CAS |
68735-84-2 |
|---|---|
Fórmula molecular |
C124H230O19 |
Peso molecular |
2025.1 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(tetradecanoyloxy)-2,5-bis(tetradecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(tetradecanoyloxy)oxan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C124H230O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-110(125)133-105-108-118(137-113(128)100-92-84-76-68-60-52-44-36-28-20-12-4)120(139-115(130)102-94-86-78-70-62-54-46-38-30-22-14-6)121(140-116(131)103-95-87-79-71-63-55-47-39-31-23-15-7)123(136-108)143-124(107-135-112(127)99-91-83-75-67-59-51-43-35-27-19-11-3)122(141-117(132)104-96-88-80-72-64-56-48-40-32-24-16-8)119(138-114(129)101-93-85-77-69-61-53-45-37-29-21-13-5)109(142-124)106-134-111(126)98-90-82-74-66-58-50-42-34-26-18-10-2/h108-109,118-123H,9-107H2,1-8H3/t108-,109-,118-,119-,120+,121-,122+,123-,124+/m1/s1 |
Clave InChI |
IORWHORWDBMRLE-QDENTWLKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


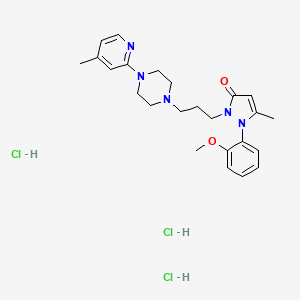
![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)
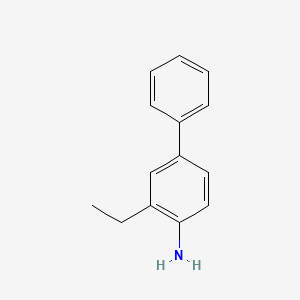
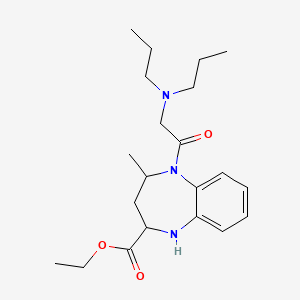
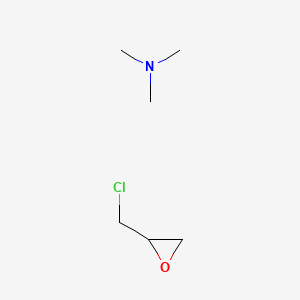

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)

